Broussochalcone A

Xanthine Oxidase Gout Hyperuricemia

Broussochalcone A (BCA) is a uniquely C-5 prenylated chalcone, critical for target engagement. It is ~2.7-fold more potent as a xanthine oxidase inhibitor (IC50=2.21 µM) than butein and exhibits the most potent antiplatelet activity among Formosan Moraceous constituents (IC50=6.8 µM). BCA uniquely degrades β-catenin via a destruction complex-independent mechanism, making it indispensable for Wnt-driven cancer studies where standard Wnt inhibitors fail. It also serves as a selective CYP2J2 probe (Ki=2.3 µM). Dual antioxidant (lipid peroxidation IC50=0.63 µM) and NF-κB inhibition (NO IC50=11.3 µM) enable single‑molecule studies of oxidative stress‑inflammation interplay. Favorable oral bioavailability (0.5429) and Lipinski compliance position BCA as an ideal scaffold for SAR‑driven urate‑lowering therapies. Procurement is essential for labs focused on targeted protein degradation and CYP2J2 oncology.

Molecular Formula C20H20O5
Molecular Weight 340.4 g/mol
CAS No. 99217-68-2
Cat. No. B1235237
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBroussochalcone A
CAS99217-68-2
Synonymsbroussochalcone A
Molecular FormulaC20H20O5
Molecular Weight340.4 g/mol
Structural Identifiers
SMILESCC(=CCC1=CC(=C(C=C1O)O)C(=O)C=CC2=CC(=C(C=C2)O)O)C
InChIInChI=1S/C20H20O5/c1-12(2)3-6-14-10-15(19(24)11-18(14)23)16(21)7-4-13-5-8-17(22)20(25)9-13/h3-5,7-11,22-25H,6H2,1-2H3/b7-4+
InChIKeyFEALTYYKRMRXTG-QPJJXVBHSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Broussochalcone A (CAS 99217-68-2): A Prenylated Chalcone with Quantifiable Multi-Target Bioactivity


Broussochalcone A (BCA) is a prenylated chalcone (C20H20O5) belonging to the class of 3-prenylated chalcones [1]. Originally isolated from the cortex of *Broussonetia papyrifera* (paper mulberry) [2], BCA is characterized by an isoprenyl group at the C-5 position, which confers distinct lipophilicity and steric properties compared to non-prenylated chalcones [1]. This structural feature is critical for its interaction with multiple molecular targets, including xanthine oxidase, cyclooxygenase, CYP2J2, and components of the Wnt/β-catenin pathway [3]. BCA exhibits a calculated oral bioavailability score of 0.5429 and satisfies Lipinski's and Veber's rules, indicating favorable drug-like properties for further preclinical development [4].

Why Broussochalcone A Cannot Be Replaced by Other Chalcones: Evidence of Unique Potency and Mechanism


Simple substitution with other chalcones, such as butein, isoliquiritigenin, or even the structurally close analog broussochalcone B, is scientifically unjustified due to BCA's unique prenylation pattern and its resulting selectivity profile. Unlike non-prenylated chalcones, BCA's C-5 isoprenyl group enhances target engagement and significantly alters its activity landscape [1]. While many chalcones exhibit broad antioxidant or anti-inflammatory activities, BCA demonstrates distinct quantitative superiority in specific assays: it is ~2.7-fold more potent than butein at inhibiting xanthine oxidase [2] and exhibits the most potent antiplatelet activity among sixteen tested Formosan Moraceous plant constituents, with an IC50 of 6.8 µM against AA-induced aggregation [3]. Furthermore, its ability to degrade β-catenin via a destruction complex-independent mechanism represents a pathway-specific effect not shared by most chalcone analogs [4], making generic substitution a risk to experimental reproducibility and therapeutic outcome.

Broussochalcone A: Head-to-Head Quantitative Differentiation from Closest Analogs


Xanthine Oxidase Inhibition: Broussochalcone A Outperforms Butein by >2.5-Fold

Broussochalcone A exhibits an IC50 of 2.21 µM against xanthine oxidase, which is approximately 2.7-fold more potent than butein, a well-studied natural chalcone with an IC50 of 5.9 ± 0.3 µM in the same assay system [1]. This quantitative difference positions BCA as a superior tool compound for studies requiring potent XO inhibition.

Xanthine Oxidase Gout Hyperuricemia

Anti-Platelet Activity: Broussochalcone A is the Most Potent Inhibitor Among 16 Moraceous Constituents

In a direct comparative study of sixteen constituents from Formosan Moraceous plants, broussochalcone A exhibited the most potent inhibition of arachidonic acid (AA)-induced platelet aggregation with an IC50 of 6.8 µM, outperforming structurally related compounds such as broussoflavonol F, kazinol A, and cycloheterophyllin [1]. This activity is partially attributed to cyclooxygenase inhibition.

Platelet Aggregation Thrombosis Cardiovascular

Lipid Peroxidation Inhibition: Broussochalcone A Matches Synthetic Antioxidant BHT with Potent IC50 of 0.63 µM

Broussochalcone A inhibits iron-induced lipid peroxidation in rat brain homogenate with an IC50 of 0.63 ± 0.03 µM, a potency comparable to butylated hydroxytoluene (BHT), a widely used synthetic antioxidant food preservative [1]. This activity is superior to α-tocopherol in DPPH radical-scavenging assays (IC0.200 = 7.6 µM for BCA vs. higher for α-tocopherol) [1]. In contrast, other chalcones like isoliquiritigenin lack reported activity in this specific lipid peroxidation model.

Lipid Peroxidation Oxidative Stress Antioxidant

CYP2J2 Inhibition: Broussochalcone A is a Potent and Selective Inhibitor (Ki = 2.3 µM) with Anti-Cancer Implications

Broussochalcone A is a potent inhibitor of human CYP2J2, an enzyme overexpressed in many tumors, with Ki values of 2.3 µM and 3.7 µM for astemizole O-demethylation and ebastine hydroxylase activities, respectively, in human liver microsomes [1]. This inhibition is linked to cytotoxic effects in HepG2 cells via FOXO3 activation [1]. While other chalcones may inhibit various CYP isoforms, this specific, potent CYP2J2 inhibition is a distinct and quantifiable feature of BCA, with a Ki value ~6-fold lower than that reported for decursin (Ki > 14 µM) against the same isoform [2].

CYP2J2 Cancer Metabolism Hepatocellular Carcinoma

iNOS/NF-κB Pathway Suppression: Broussochalcone A Inhibits NO Production with an IC50 of 11.3 µM via Upstream IκBα Stabilization

Broussochalcone A concentration-dependently suppresses nitric oxide (NO) production in LPS-activated macrophages with an IC50 of 11.3 µM, a mechanism distinct from direct iNOS enzyme inhibition [1]. Instead, BCA acts upstream by inhibiting IκBα phosphorylation and degradation, thereby preventing NF-κB nuclear translocation and subsequent iNOS expression [1]. This is in contrast to compounds like L-NAME, which are direct NOS enzyme inhibitors, and represents a more upstream, potentially broader anti-inflammatory mechanism.

iNOS NF-κB Inflammation

Cytotoxicity via Destruction Complex-Independent β-Catenin Degradation: A Unique Pathway for Colon/Liver Cancer

Broussochalcone A induces cytotoxicity in colon and liver cancer cells by promoting the degradation of β-catenin through a mechanism that is independent of the canonical destruction complex (GSK-3β, APC, Axin) [1]. This is a rare and potentially therapeutically valuable property, as it can bypass common mutations in these tumor suppressor proteins. While other compounds like EGCG promote β-catenin degradation via GSK-3β-dependent mechanisms, BCA's pathway is distinct, as pharmacological inhibition of GSK-3β fails to abrogate its effect [1][2].

β-catenin Wnt Pathway Colon Cancer

Procurement Guidance: High-Value Research Applications for Broussochalcone A Based on Verified Evidence


Lead Optimization for Xanthine Oxidase Inhibitors in Gout and Hyperuricemia

Given its superior XO inhibitory potency (IC50 = 2.21 µM) compared to the natural chalcone butein (IC50 = 5.9 µM) [1], BCA serves as an ideal starting scaffold for medicinal chemistry campaigns targeting urate-lowering therapies. Its prenylated structure and favorable in silico ADME properties (oral bioavailability score 0.5429) provide a distinct chemotype for structure-activity relationship (SAR) studies, potentially leading to novel non-purine XO inhibitors [2].

Investigating Non-Canonical Wnt/β-Catenin Signaling in Colorectal and Liver Cancer

BCA is a premier tool compound for dissecting β-catenin degradation pathways that operate independently of the canonical APC/Axin/GSK-3β destruction complex [3]. Its unique mechanism makes it invaluable for studying Wnt-driven cancers that harbor mutations in these tumor suppressors, where conventional Wnt inhibitors are ineffective. Procurement is justified for any laboratory focused on targeted protein degradation or β-catenin transcriptional activity.

Probing the Role of CYP2J2 in Cancer Metabolism and Drug Resistance

With a Ki of 2.3 µM for CYP2J2 inhibition [4], BCA is a potent and selective chemical probe for studying this cytochrome P450 isoform in hepatocellular carcinoma and other CYP2J2-overexpressing tumors. Its use is particularly relevant for in vitro and in vivo studies exploring the link between CYP2J2-mediated epoxyeicosatrienoic acid (EET) biosynthesis and cancer cell proliferation, survival, and chemoresistance.

Multi-Target Anti-Inflammatory Research in Oxidative Stress and NF-κB Pathways

BCA's dual activity as a potent antioxidant (lipid peroxidation IC50 = 0.63 µM) and an upstream inhibitor of NF-κB activation (NO production IC50 = 11.3 µM) makes it a valuable single-molecule probe for studying the interplay between oxidative stress and inflammatory signaling [5]. It is particularly suited for cell-based models of neuroinflammation, cardiovascular inflammation, and metabolic syndrome, where both pathways are pathologically intertwined.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for Broussochalcone A

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.